molecular formula C22H23N3O3 B2842883 N-(2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide CAS No. 946267-41-0

N-(2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide

Cat. No.: B2842883
CAS No.: 946267-41-0
M. Wt: 377.444
InChI Key: GHNXBNPNCBJCFO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic pyridazinone-based compound offered for research purposes. Pyridazinone scaffolds are recognized as privileged structures in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . Scientific literature highlights that pyridazinone derivatives are investigated as potential multi-target anti-inflammatory candidates, designed to simultaneously inhibit key enzymes involved in the inflammatory process, such as carbonic anhydrase (CA), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) . This multi-target strategy is considered a useful approach for the development of anti-inflammatory agents that may overcome limitations associated with classical nonsteroidal anti-inflammatory drugs (NSAIDs) . The structural motif of incorporating a hydrophobic aromatic tail, similar to the p-tolyl group in this compound, is a strategy employed to modulate inhibitory activity and selectivity towards specific enzyme isoforms . As a research chemical, this compound serves as a valuable tool for in vitro pharmacological profiling, mechanism of action studies, and structure-activity relationship (SAR) investigations in early drug discovery. This product is intended for research and development use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-9-11-17(12-10-16)18-13-14-22(27)25(24-18)15-5-8-21(26)23-19-6-3-4-7-20(19)28-2/h3-4,6-7,9-14H,5,8,15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNXBNPNCBJCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to N-(2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide exhibit significant anticancer properties. These compounds may inhibit specific kinases involved in cancer cell proliferation, making them potential candidates for cancer therapy .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research suggests that derivatives of pyridazine can modulate neurotransmitter systems, particularly through interactions with NMDA receptors, which are crucial in neurodegenerative diseases . The modulation of these receptors by this compound could provide therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.

Anti-inflammatory Properties

The compound's structure may also confer anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various biological models .

Case Study 1: Anticancer Activity

In a recent study, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer effects.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of this compound in animal models of neurodegeneration. The study reported that treatment with this compound significantly reduced neuronal death and improved cognitive function in treated animals compared to controls .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Pyridazinone-Based Analogues

Compound Name / ID (Evidence) Core Structure Substituents (Position 3) Amide/Acetohydrazide Chain Yield (%) Melting Point (°C)
Target Compound Pyridazinone (6-oxo) p-Tolyl N-(2-methoxyphenyl)butanamide N/A N/A
Compound 15 () Pyridazinone (6-oxo) 4-(4-Chlorophenyl)piperazin-1-yl Acetohydrazide (4-nitrobenzylidene) 86 238–239
Compound 22 () Pyridazinone (6-oxo) 4-(4-Fluorophenyl)piperazin-1-yl Acetohydrazide (4-nitrobenzylidene) N/A N/A
Compound 23 () Pyridazinone (6-oxo) 4-(4-Fluorophenyl)piperazin-1-yl Acetohydrazide (4-dimethylaminobenzylidene) N/A N/A
N-(3-chloro-4-methylphenyl) analog () Pyridazinone (6-oxo) p-Tolyl N-(3-chloro-4-methylphenyl)butanamide N/A N/A

Key Observations :

  • Substituent Effects : The target compound’s p-tolyl group at position 3 contrasts with piperazine-linked aryl groups (e.g., 4-chloro-/fluorophenyl in Compounds 15, 22, and 23). Piperazine moieties may enhance binding to cellular targets (e.g., kinases or GPCRs), while p-tolyl could improve lipophilicity .
  • Amide Modifications: Unlike acetohydrazide derivatives (e.g., Compounds 15–18, 22–23), the target compound features a butanamide chain.

Table 2: Anti-Proliferative Activity of Pyridazinone Derivatives (AGS Cells)

Compound ID (Evidence) IC₅₀ (µM) Cytotoxicity (HGFs) Key Structural Features
Compound 15 () 28.7 Low Piperazine-4-chlorophenyl, nitrobenzylidene
Compound 23 () 19.4 Moderate Piperazine-4-fluorophenyl, dimethylaminobenzylidene
Target Compound N/A N/A p-Tolyl, 2-methoxyphenylbutanamide

Key Findings :

  • Electron-Withdrawing vs. Electron-Donating Groups: Compounds with electron-withdrawing substituents (e.g., nitro in Compound 15) exhibit higher IC₅₀ values (lower potency) compared to those with electron-donating groups (e.g., dimethylamino in Compound 23). This suggests that the target compound’s 2-methoxy group may enhance activity if similar trends apply .
  • Piperazine vs. Direct Aryl Substitution : Piperazine-linked derivatives (Compounds 15, 23) show moderate cytotoxicity in HGFs, possibly due to off-target effects. The target compound’s direct p-tolyl substitution might reduce such toxicity .

Key Insights :

  • Synthetic Efficiency : Acetohydrazide derivatives (e.g., Compound 15) achieve high yields (86%), whereas benzo[b]oxazine derivatives () require milder conditions but lack yield data. The target compound’s synthesis route remains undiscussed in the evidence .
  • Analytical Consistency : All compounds were validated via NMR and IR, ensuring structural fidelity. The target compound would likely require similar validation .

Q & A

Basic: What are the key steps in synthesizing N-(2-methoxyphenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from pyridazinone and aromatic precursors. Key steps include:

  • Step 1: Formation of the pyridazinone core via cyclization of diketones or hydrazine derivatives.
  • Step 2: Introduction of the p-tolyl group through nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Step 3: Amidation using activated esters or coupling reagents (e.g., EDC/HOBt) to attach the 2-methoxyphenylbutanamide moiety.

Optimization Strategies:

  • Catalysts: Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions to improve yield .
  • Solvents: Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency for amidation .
  • Temperature: Controlled heating (60–80°C) minimizes side reactions during cyclization .

Basic: Which spectroscopic methods are most effective for characterizing this compound?

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assigns protons and carbons in the aromatic, methoxy, and amide regions. For example, the methoxy group shows a singlet at δ ~3.8 ppm .
  • Mass Spectrometry (MS): Confirms molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z 434.2) .
  • HPLC: Assesses purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced: How does the presence of methoxy and p-tolyl groups influence the compound's bioactivity?

  • Methoxy Group: Enhances lipophilicity, improving membrane permeability. It may also participate in hydrogen bonding with target enzymes .
  • p-Tolyl Group: The methyl substituent increases steric bulk, potentially enhancing selectivity for hydrophobic binding pockets in enzymes like PDE4 or kinase targets .

Advanced: What strategies are employed to resolve contradictions in reported synthetic yields?

  • Systematic Screening: Vary catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and solvents (DMF vs. THF) to identify optimal conditions .
  • Byproduct Analysis: Use LC-MS to detect intermediates (e.g., unreacted pyridazinone) and adjust stoichiometry .
  • Reproducibility Checks: Validate protocols across labs using identical reagents and equipment .

Basic: What are the primary functional groups and their roles in the compound's reactivity?

Functional GroupRole in Reactivity
PyridazinoneParticipates in hydrogen bonding and π-π stacking with biological targets .
Methoxy groupModulates electronic effects and solubility .
Amide bondStabilizes conformation via intramolecular H-bonding; susceptible to hydrolysis under acidic/basic conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog Synthesis: Replace p-tolyl with halogens (Cl, F) or electron-withdrawing groups to assess potency changes .
  • Biological Assays: Test against enzyme panels (e.g., kinase inhibitors) to identify target selectivity .
  • Computational Modeling: Use docking studies (e.g., AutoDock Vina) to predict binding affinities for PDE4 or antimicrobial targets .

Basic: What are the recommended protocols for assessing the compound's stability under various conditions?

  • Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical) .
  • Hydrolytic Stability: Incubate in PBS (pH 7.4 and 2.0) at 37°C; monitor degradation via HPLC over 48 hours .
  • Photostability: Expose to UV light (320–400 nm) and analyze by NMR for structural changes .

Advanced: What mechanisms underlie the compound's potential biological activity?

  • Antimicrobial Activity: Inhibition of dihydrofolate reductase (DHFR) via pyridazinone binding, disrupting folate synthesis .
  • Anti-inflammatory Effects: PDE4 inhibition reduces cAMP degradation, modulating immune responses .

Basic: How do solvent choices impact the compound's synthesis and purification?

SolventImpact
DMFEnhances amidation yield but requires rigorous removal via rotary evaporation .
DCMIdeal for extraction due to low polarity; avoids byproduct formation in coupling steps .
EthanolRecrystallization solvent for final product purification .

Advanced: What computational methods are suitable for modeling interactions between this compound and biological targets?

  • Molecular Dynamics (MD): Simulate binding to DHFR or PDE4 over 100 ns trajectories (AMBER/CHARMM force fields) .
  • QSAR Models: Correlate substituent electronegativity with IC₅₀ values using Gaussian-based descriptors .

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